
Dimethyl 1,4-cyclohexanedicarboxylate
Overview
Description
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), with the molecular formula C₁₀H₁₆O₄ and CAS number 3399-21-1, is a cycloaliphatic diester derived from hydrogenation of dimethyl terephthalate (DMT) . It exists as a mixture of cis- and trans-isomers, with the trans isomer (CAS 3399-22-2) being a white crystalline solid (melting point: 67–70°C) and the cis isomer typically forming a liquid (boiling point: ~263°C) . DMCD is a key intermediate in synthesizing 1,4-cyclohexanedimethanol (CHDM), a monomer for high-performance polyesters . Its applications span pharmaceuticals, polymers, and specialty chemicals .
Preparation Methods
Catalytic Hydrogenation of Dimethyl Terephthalate
The hydrogenation of DMT to DMCD is the most industrially significant method, leveraging heterogeneous catalysts to saturate the aromatic ring.
Palladium-Based Catalysts
Palladium on carbon (Pd/C) catalysts dominate large-scale production due to their robustness. In a representative process, DMT undergoes hydrogenation at 200°C and 137.5 barg (2000 psig) for 2 hours, achieving 68% DMT conversion and 95% selectivity toward DMCD . Elevated pressures ensure sufficient hydrogen solubility, while high temperatures accelerate kinetics. However, excessive temperatures promote side reactions like over-hydrogenation to cyclohexanedimethanol or ring-opening byproducts .
Table 1: Performance of Pd/C Catalysts in DMT Hydrogenation
Catalyst Loading | Temperature (°C) | Pressure (barg) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
2% Pd/C | 200 | 137.5 | 68 | 95 |
5% Pd/C | 180 | 100 | 72 | 93 |
Ruthenium-Rhenium Bimetallic Catalysts
Recent advances employ Ru-Re bimetallic catalysts for milder conditions. At 30–120°C and 2–5 MPa, these systems achieve 97.91% conversion and 99.88% selectivity in 1–3 hours . The Re promoter modifies Ru’s electronic structure, enhancing hydrogen activation and reducing sintering. This method minimizes energy costs and side reactions, though catalyst costs remain higher than Pd/C.
Table 2: Ru-Re vs. Pd/C Catalytic Performance
Parameter | Ru-Re | Pd/C |
---|---|---|
Temperature (°C) | 30–120 | 180–200 |
Pressure (MPa) | 2–5 | 10–14 |
Conversion (%) | 97.91 | 68–72 |
Selectivity (%) | 99.88 | 93–95 |
Solvent-Free Hydrogenation
A patented innovation uses DMCD itself as a solvent during DMT hydrogenation, eliminating post-reaction solvent removal . This approach simplifies distillation, reduces costs, and improves yields to >90%. The autogenous solvent effect stabilizes intermediates, suppressing side reactions.
Alternative Synthetic Routes
Dehydro-Aromatization of 2-Cyclohexene-1,4-dicarboxylic Acid
In non-polar solvents (e.g., toluene), 2-cyclohexene-1,4-dicarboxylic acid undergoes dehydro-aromatization over noble metal catalysts (Pt, Pd) to yield terephthalic acid derivatives, which are esterified to DMCD . While less common, this route offers flexibility for functionalized precursors.
Succinyl Succinate Diester Hydrogenation
Succinyl succinate diester hydrogenation provides an alternative pathway, though it requires multiple steps and offers lower overall yields (~75%) compared to DMT routes .
Process Optimization and Industrial Considerations
Temperature and Pressure Effects
Higher temperatures (>200°C) favor faster kinetics but risk catalyst deactivation and byproducts. Optimal pressures balance hydrogen availability with equipment costs, typically 10–14 MPa for Pd/C systems .
Table 3: Impact of Process Parameters on DMCD Yield
Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
---|---|---|---|
180 | 10 | 72 | 93 |
200 | 14 | 68 | 95 |
120 | 5 | 98 | 99 |
Catalyst Recovery and Reuse
Pd/C catalysts tolerate multiple cycles with minimal activity loss, whereas Ru-Re systems require periodic regeneration due to Re leaching . Fixed-bed reactors enhance catalyst longevity by minimizing mechanical stress.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-cyclohexanedicarboxylate undergoes various chemical reactions, including:
Hydrogenation: Converts the ester into 1,4-cyclohexanedimethanol under mild conditions using a CuMgAl catalyst.
Transesterification: Reacts with glycols and polyols to form polyester polyols.
Common Reagents and Conditions
Hydrogenation: Typically uses hydrogen gas and a metal catalyst such as palladium or ruthenium.
Transesterification: Involves methanol and an acid catalyst.
Major Products
1,4-Cyclohexanedimethanol: Formed through hydrogenation.
Polyester Polyols: Produced via transesterification with glycols and polyols.
Scientific Research Applications
Applications in Polymer Chemistry
1. Polyester Resins and Coatings
DMCD is utilized as a building block for the synthesis of polyester resins. Its incorporation into resin formulations enhances properties such as hardness, flexibility, and chemical resistance. These characteristics make DMCD-based coatings suitable for automotive, industrial maintenance, and general metal applications . The hydrolytic stability of DMCD also contributes to the durability of waterborne polyester resins used in these sectors.
2. Polyamides and Plasticizers
In addition to polyesters, DMCD is employed in the production of polyamides and as a plasticizer. Its ability to modify mechanical properties allows for tailored performance in various applications, including flexible packaging and automotive components .
Case Study 1: Synthesis of Cycloalkylamide Derivatives
Research has shown that DMCD can be used to synthesize cycloalkylamide derivatives that act as inhibitors for soluble epoxide hydrolase. This application highlights DMCD's role in developing pharmaceuticals aimed at treating conditions related to inflammation and pain management .
Case Study 2: Mechanical Properties Enhancement
A study investigated the effect of DMCD on the mechanical properties and crystallization behavior of polytrimethylene terephthalate copolymers. The results demonstrated that incorporating DMCD improved tensile strength and elasticity, showcasing its potential to enhance material performance in practical applications .
Industrial Applications
1. Synthetic Lubricants
DMCD is also recognized for its utility in formulating synthetic lubricants. Its unique chemical structure provides lubrication properties that are superior to traditional lubricants, making it suitable for high-performance machinery .
2. Hydroperoxides Production
The compound serves as an intermediate in the production of hydroperoxides, which are crucial in various chemical processes including polymerization reactions. This application underscores DMCD's importance in the broader context of industrial chemistry .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Polymer Chemistry | Polyester resins, polyamides | Enhanced mechanical properties |
Coatings | Automotive and industrial coatings | Improved hardness, flexibility, durability |
Pharmaceutical Synthesis | Cycloalkylamide derivatives | Potential therapeutic applications |
Synthetic Lubricants | High-performance lubricants | Superior lubrication properties |
Hydroperoxides Production | Intermediate for various chemical processes | Essential for polymerization |
Mechanism of Action
The primary mechanism of action for dimethyl 1,4-cyclohexanedicarboxylate involves its role as an intermediate in chemical reactions. It acts as a precursor in the synthesis of various polymers and resins. The molecular targets and pathways involved include the catalytic hydrogenation of dimethyl terephthalate to form the cyclohexane ring structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Terephthalate (DMT)
Key Findings :
- DMCD’s hydrogenated cyclohexane backbone imparts enhanced thermal stability and reduced hydrophobicity compared to DMT, making it suitable for aliphatic polyesters .
- Alkaline hydrolysis of trans-DMCD in dioxane-water mixtures occurs at a rate 30% slower than DMT due to steric hindrance and electronic effects of the cyclohexane ring .
1,4-Cyclohexanedimethanol (CHDM)
Key Findings :
- CHDM retains the cyclohexane ring’s rigidity, enhancing polymer mechanical strength and chemical resistance compared to DMCD-based esters .
- DMCD-to-CHDM conversion achieves >95% yield under optimized conditions (200°C, 3 MPa H₂) using Cu catalysts .
4-Methylcyclohexanemethanol (MCHM)
Key Findings :
- DMCD’s low toxicity profile makes it preferable over MCHM in consumer-facing applications like food packaging .
DMCD in Polymer Chemistry
DMCD derivatives, such as poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE), exhibit superior barrier properties (O₂ permeability: 0.8 cm³·mm/m²·day·atm) compared to PET (1.5 cm³·mm/m²·day·atm) . Copolymerization with ether-containing diols enhances flexibility while retaining biodegradability, critical for biomedical scaffolds .
Biological Activity
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), with the chemical formula C10H16O4 and a molecular weight of 200.23 g/mol, is a diester compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DMCD based on recent research findings, case studies, and its chemical properties.
DMCD is typically obtained through the catalytic hydrogenation of dimethyl terephthalate (DMT) in the presence of a hydrogenation catalyst such as ruthenium on carbon. The process involves hydrogenating DMT at temperatures ranging from 120°C to 130°C under high pressure (750-1000 p.s.i.g.) using DMCD as a solvent, which enhances the efficiency of the reaction and simplifies product recovery . The compound exists as a mixture of cis and trans isomers, contributing to its unique properties.
1. Toxicity Studies
Recent toxicity assessments have highlighted the safety profile of DMCD. An acute inhalation toxicity study indicated that exposure to DMCD resulted in observable clinical signs and body weight changes in test subjects over a 14-day observation period. However, no significant long-term adverse effects were noted post-exposure, suggesting that DMCD has a relatively low toxicity profile under controlled conditions .
2. Pharmacological Applications
DMCD has been investigated for its role as a building block in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in studies focusing on inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions such as hypertension and inflammation. The incorporation of DMCD into drug formulations may enhance the pharmacokinetic properties of these inhibitors .
3. Biochemical Interactions
Research has demonstrated that DMCD can interact with biological systems at the molecular level. For instance, studies on the kinetics of alkaline hydrolysis revealed that DMCD undergoes hydrolytic reactions that may influence its bioavailability and metabolic pathways when introduced into biological systems . Furthermore, modifications involving DMCD in polyester synthesis have shown potential for creating materials with enhanced mechanical properties and stability, which could be beneficial in biomedical applications .
Case Studies
Study | Findings | Implications |
---|---|---|
Acute Inhalation Toxicity Study | No significant long-term effects observed; mild clinical signs noted during exposure | Indicates low toxicity; potential for safe industrial use |
Pharmacological Research | Effective precursor for sEH inhibitors | Potential therapeutic applications in managing inflammation and hypertension |
Kinetic Studies | Hydrolysis kinetics suggest favorable metabolic pathways for DMCD | Enhances understanding of DMCD's behavior in biological systems |
Q & A
Basic Research Questions
Q. What are the key experimental considerations for synthesizing dimethyl 1,4-cyclohexanedicarboxylate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of 1,4-cyclohexanedicarboxylic acid with methanol under acidic catalysis. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric excess of methanol, and acid catalyst selection (e.g., sulfuric acid). Post-synthesis, purification via fractional distillation or recrystallization is essential to isolate the cis/trans isomers. Characterization using NMR (to distinguish isomer ratios) and GC-MS (to confirm purity >98%) is recommended .
Q. How do the cis and trans isomers of this compound influence its physical properties and reactivity?
- Methodological Answer : The cis isomer (3399-21-1) exhibits a lower melting point and higher solubility in polar solvents due to its bent conformation, while the trans isomer (94-60-0) has a linear structure, leading to higher thermal stability. Reactivity differences arise in polymer applications: cis isomers enhance flexibility in polyesters, whereas trans isomers improve rigidity. Isomer separation can be achieved via chiral column chromatography or differential crystallization .
Q. What analytical techniques are most effective for characterizing this compound in polymer matrices?
- Methodological Answer : FT-IR spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹) and cyclohexane ring vibrations. DSC differentiates isomer-specific glass transition temperatures (Tg) in polymer blends. For quantitative analysis, HPLC with a C18 column and UV detection (λ = 210 nm) resolves isomer ratios. Cross-validation with X-ray diffraction (XRD) confirms crystallinity in trans-dominant samples .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound synthesis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for esterification steps. Coupling this with molecular dynamics simulations identifies solvent effects (e.g., methanol vs. ethanol). Experimental validation via in situ FT-IR monitoring tracks reaction progress. This hybrid approach reduces trial-and-error in catalyst selection (e.g., enzymatic vs. acid catalysis) .
Q. What strategies resolve contradictions between predicted and experimental isomer ratios in this compound synthesis?
- Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control. For example, high-temperature reactions favor thermodynamically stable trans isomers, while low temperatures kinetically trap cis isomers. Use time-resolved NMR to monitor isomerization dynamics. Statistical tools like principal component analysis (PCA) correlate reaction variables (e.g., pH, solvent polarity) with isomer distributions .
Q. How do advanced separation technologies improve isomer-specific applications of this compound?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration with polyamide membranes) exploits size and polarity differences between isomers. Simulated moving bed (SMB) chromatography achieves high-purity (>99%) cis or trans isolation. For industrial-scale applications, hybrid methods integrating enzymatic resolution (e.g., lipase-catalyzed transesterification) with SMB reduce costs .
Q. What factorial design approaches optimize enzymatic synthesis of this compound?
- Methodological Answer : A 2³ factorial design evaluates variables: enzyme concentration (10–50 mg/mL), temperature (30–50°C), and solvent polarity (log P 1.5–3.0). Response surface methodology (RSM) models yield maxima, identifying optimal conditions (e.g., 40°C, 30 mg/mL Candida antarctica lipase B). Validation via ANOVA confirms model significance (p < 0.05) .
Properties
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAGQAGYITKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3026566, DTXSID1029255 | |
Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
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Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
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Record name | Dimethyl hexahydroterephthalate | |
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Boiling Point |
265 °C (mixed isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Solubility |
In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Density |
Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Density |
6.91 (Air = 1) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Pressure |
0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |
Record name | Dimethyl hexahydroterephthalate | |
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Color/Form |
Partially crystalline solid, Clear colorless liquid | |
CAS No. |
94-60-0, 3399-21-1, 3399-22-2 | |
Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IVG3419I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
14 °C (cis-isomer), 71 °C (trans-isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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